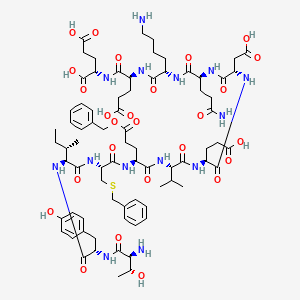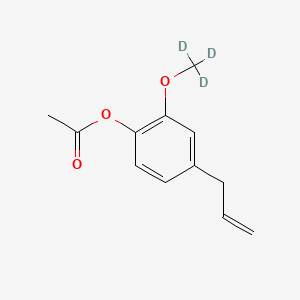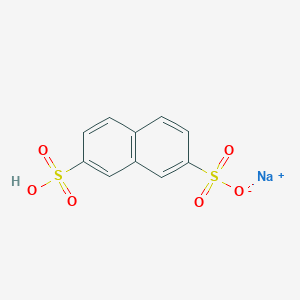
Naphthalene-2,7-disulphonic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, sodium salt (1:2) is a chemical compound with the molecular formula C10H6Na2O6S2. It is commonly used in organic synthesis and the dye industry. This compound appears as a white to light yellow powder or crystal and is soluble in water .
准备方法
Synthetic Routes and Reaction Conditions: 2,7-Naphthalenedisulfonic acid, sodium salt (1:2) is typically synthesized by reacting 2,7-naphthalenedisulfonic acid with sodium hydroxide. The reaction involves the sulfonation of naphthalene followed by neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods: In industrial settings, the production of 2,7-naphthalenedisulfonic acid, sodium salt (1:2) involves large-scale sulfonation of naphthalene using sulfuric acid, followed by neutralization with sodium hydroxide. The product is then purified through crystallization and drying processes .
化学反应分析
Types of Reactions: 2,7-Naphthalenedisulfonic acid, sodium salt (1:2) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form naphthalenediols.
Substitution: It undergoes electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while sulfonation uses oleum.
Major Products:
Oxidation: Naphthoquinones
Reduction: Naphthalenediols
Substitution: Nitro and sulfonated derivatives
科学研究应用
2,7-Naphthalenedisulfonic acid, sodium salt (1:2) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a reagent in various biochemical assays.
Medicine: It is used in the development of certain pharmaceuticals.
作用机制
The mechanism of action of 2,7-naphthalenedisulfonic acid, sodium salt (1:2) involves its ability to act as a sulfonating agent. It introduces sulfonic acid groups into organic molecules, thereby increasing their solubility and reactivity. The molecular targets include aromatic compounds, which undergo sulfonation to form sulfonated derivatives .
相似化合物的比较
- 2,6-Naphthalenedisulfonic acid, sodium salt
- 1,5-Naphthalenedisulfonic acid, sodium salt
- 3,6-Naphthalenedisulfonic acid, sodium salt
Comparison: 2,7-Naphthalenedisulfonic acid, sodium salt (1:2) is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity compared to its isomers. For example, the 2,6- and 3,6-isomers have different positions of the sulfonic acid groups, leading to variations in their chemical behavior and applications .
属性
CAS 编号 |
51770-81-1 |
|---|---|
分子式 |
C10H7NaO6S2 |
分子量 |
310.3 g/mol |
IUPAC 名称 |
sodium;7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+1/p-1 |
InChI 键 |
PVDQDEYXGXTPBP-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
相关CAS编号 |
1655-35-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


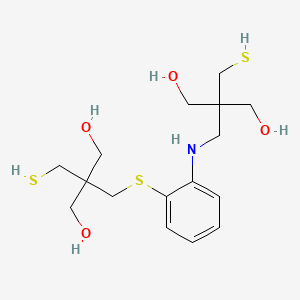
![4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile](/img/structure/B12363850.png)

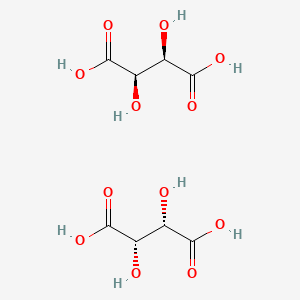
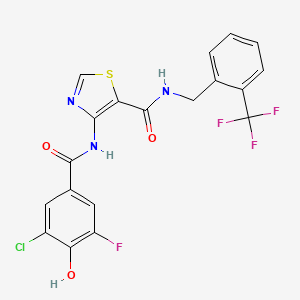
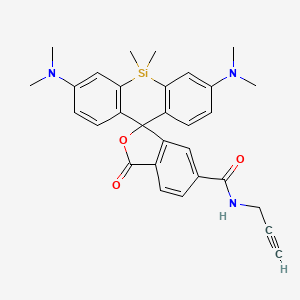
![(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12363890.png)
![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)

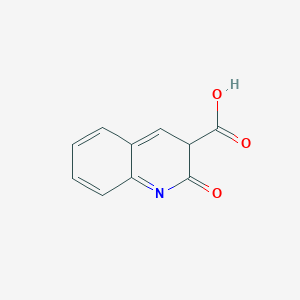
![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)
